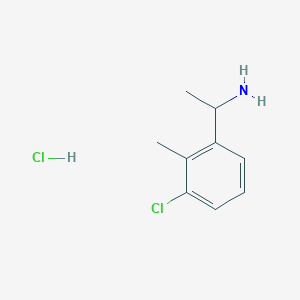

1-(3-Chloro-2-methylphenyl)ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(3-Chloro-2-methylphenyl)ethanamine;hydrochloride” is a chemical compound with the molecular formula C9H13Cl2N . It is a solid at room temperature and is stored in a dry, inert atmosphere .

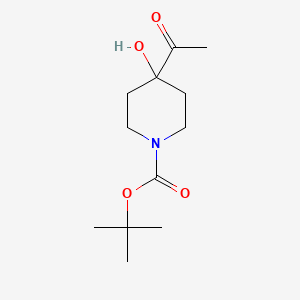

Molecular Structure Analysis

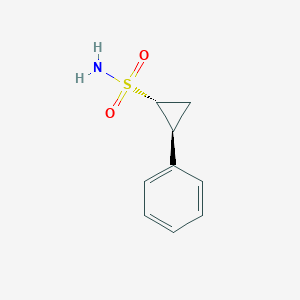

The InChI code for this compound is 1S/C9H12ClN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 . This indicates that the compound has a chiral center at the carbon atom attached to the amine group.Chemical Reactions Analysis

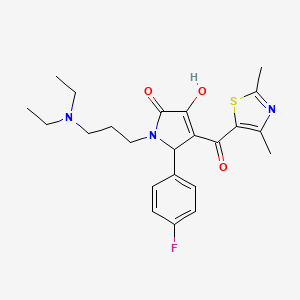

While specific chemical reactions involving “this compound” are not available, amines in general can undergo a variety of reactions. For instance, they can react with acyl chlorides in a nucleophilic addition/elimination reaction .Physical And Chemical Properties Analysis

This compound is a solid at room temperature and is stored in a dry, inert atmosphere . Its molecular weight is 206.11 .Scientific Research Applications

Synthesis and Labeling

- Radioisotope Labeling : The hydrochloride of N-methyl-2-(4-nitrophenoxy)ethanamine and its derivatives have been prepared for labeling with isotopes like 18O, 15N, and 14C (Yilmaz & Shine, 1988). These compounds, through base-catalyzed rearrangement, yield products useful for tracing and studying molecular interactions.

Biocidal and Corrosion Inhibition

- Multifunctional Biocide : 2-(Decylthio)ethanamine hydrochloride has been recognized as a new multifunctional biocide effective against bacteria, fungi, and algae, and also demonstrates biofilm and corrosion inhibition properties in cooling water systems (Walter & Cooke, 1997).

Photochemistry and Photolysis

- Photolysis Research : Studies on the photolysis of compounds like 3-(4-tolyl)-3-(trifluoromethyl)diazirine, which undergo photoinsertion processes and subsequent hydrolysis, provide insights into the behavior of similar ethanamine derivatives under light exposure (Platz et al., 1991).

Organic Synthesis

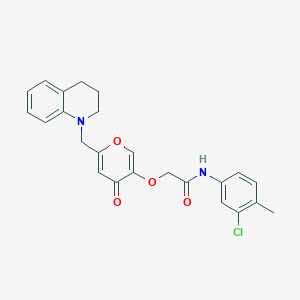

- Diastereoselective Synthesis : The reaction of certain chromenes with 1-morpholinocyclopentene, under kinetic or thermodynamic control, has been studied to form products due to enamine addition, a process relevant to the synthesis of compounds related to 1-(3-Chloro-2-methylphenyl)ethanamine hydrochloride (Korotaev et al., 2017).

Ligand Synthesis and Characterization

- Chiral Ligand Synthesis : Research on the synthesis of ligands like N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine and related compounds has shown how these can form chiral, pseudo C3-symmetric complexes with metals, useful in catalysis and coordination chemistry (Canary et al., 1998).

Environmental and Health Impact Studies

- Endocrine Disruptor Research : Studies have been conducted on the effects of compounds like Methoxychlor, a chlorinated hydrocarbon pesticide, on ovarian development and hormone production, providing insights into the impact of related compounds on health and the environment (Uzumcu et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only in a well-ventilated area .

properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-6-8(7(2)11)4-3-5-9(6)10;/h3-5,7H,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFMCIUSGUSDRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2992541.png)

![1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B2992544.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2992545.png)

![2-[(3-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2992551.png)

![1,3,6,7-tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992556.png)

![Tert-butyl 4-[(but-2-ynoylamino)methyl]-3-methylpiperidine-1-carboxylate](/img/structure/B2992559.png)